3-(4-hydroxyphenyl)-1-phenyl-1-propanone
Description
3-(4-Hydroxyphenyl)-1-phenyl-1-propanone (CAS: 20426-12-4) is a propanone derivative with a phenyl group at position 1 and a 4-hydroxyphenyl group at position 2. Its molecular formula is C₁₅H₁₂O₂ (molecular weight: 224.26 g/mol), and it is characterized by a ketone functional group bridging two aromatic rings. The compound is synthesized via Claisen-Schmidt condensation, typically involving 4-hydroxyacetophenone and benzaldehyde under alkaline conditions . Its structure has been confirmed by spectroscopic methods such as NMR and FT-IR .
Properties
CAS No. |
17791-25-2 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,16H,8,11H2 |
InChI Key |
WYRIUKIUHKMEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phenol and Chloroform Reaction: One common method involves the reaction of phenol with chloroform in the presence of a base, leading to the formation of hydroxybenzal chlorides.
Industrial Production Methods: Industrial production often relies on the chemical synthesis route due to its scalability and cost-effectiveness. The process typically involves the oxidation of toluene derivatives or the retroaldol reaction of cinnamaldehyde .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenolic group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in the synthesis of metal complexes for catalytic applications.
Biology:
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens.
Medicine:
Anticancer Properties: Research indicates its potential in inhibiting cancer cell growth due to its ability to induce apoptosis and inhibit cell proliferation.
Industry:
Flavoring Agent: It is used in the food industry for its almond-like aroma.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Apoptosis Induction: It activates pathways that lead to programmed cell death in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-(4-Methylphenyl)-1-phenyl-1-propanone (CAS: 1669-50-7): Replacing the hydroxyl group with a methyl group reduces polarity and hydrogen-bonding capacity. This increases hydrophobicity, as evidenced by a higher logP value compared to the hydroxyl analogue .
Functional Group Variations
- 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (CAS: 158407-04-6): The dimethylamino group introduces basicity, enabling salt formation (e.g., hydrochloride), which improves solubility in polar solvents .
- (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-ene (): The α,β-unsaturated system in these chalcone derivatives alters conjugation, leading to redshifted UV-Vis absorption compared to saturated propanones .
Physicochemical Properties
Quantum Chemical and Spectroscopic Comparisons
- HOMO-LUMO Energy Gaps: 3-(4-Hydroxyphenyl)-1-phenyl-1-propanone: HOMO = -8.723 eV, LUMO = -4.959 eV . (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one: HOMO = -8.171 eV, LUMO = -5.386 eV . The lower HOMO-LUMO gap in the methoxy derivative suggests higher reactivity in electron-transfer processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
